4-Ethynyl-2-fluoro-1-methoxybenzene
Overview
Description
“4-Ethynyl-2-fluoro-1-methoxybenzene” is a chemical compound with the molecular formula C9H7FO. It has a molecular weight of 150.15 . The compound is also known by its IUPAC name, 2-ethynyl-4-fluoro-1-methoxybenzene .
Molecular Structure Analysis
The InChI code for “4-Ethynyl-2-fluoro-1-methoxybenzene” is 1S/C9H7FO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 . This indicates that the compound has a benzene ring with ethynyl (C≡CH), fluoro (F), and methoxy (OCH3) substituents .It is stored at a temperature of 4 degrees Celsius . The compound has a normal shipping temperature .
Scientific Research Applications
Synthesis and Application in Sonogashira Cross-Coupling Reactions : The compound has been used in Sonogashira cross-coupling reactions, a key method in organic synthesis for forming carbon-carbon bonds. This application is significant in the synthesis of complex molecules such as pharmaceuticals and natural products (Wüst & Kniess, 2003).
Structure-Property Relationships in Methoxy Group Torsional Potentials : Research has been conducted on the torsional potential of the methoxy group in compounds like 4-Ethynyl-2-fluoro-1-methoxybenzene. This is vital for understanding the electronic properties and reactivity of such compounds (Klocker, Karpfen & Wolschann, 2003).
Synthesis and Characterization of Acetylide-functionalised Ligands : The compound plays a role in the development of acetylide-functionalised ligands and their complexes, which are important in coordination chemistry and potential applications in catalysis and materials science (Khan et al., 2003).
Formation of Unusual Ions from Methoxybenzene : Studies have shown that the conjugate bases of compounds like 4-Ethynyl-2-fluoro-1-methoxybenzene can react to form novel ions, which is significant in understanding reaction mechanisms and the behavior of aromatic compounds in different conditions (Dahlke & Kass, 1992).
Electrochemical Reduction Studies : Electrochemical studies on related methoxybenzene compounds have been conducted, which can be useful in understanding the electrochemical behavior of organic compounds and their applications in sensors, batteries, and other electronic devices (McGuire & Peters, 2016).
Catalysis Applications : Terminal alkynes like 4-Ethynyl-2-fluoro-1-methoxybenzene have been explored as catalysts for reactions like acetalization and esterification, which are important in organic synthesis (Sekerová, Vyskočilová, Červený & Sedláček, 2019).
Photophysical Studies of Diethynylbenzenes : Photophysical studies on compounds like 1,4-diethynyl-2-fluorobenzene provide insights into the effect of aggregation on the photophysics of diethynylbenzenes, crucial for understanding the optical properties of organic materials (Levitus et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4-ethynyl-2-fluoro-1-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQZNIONNPEWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424053 | |
Record name | 4-ethynyl-2-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-2-fluoro-1-methoxybenzene | |
CAS RN |
120136-28-9 | |
Record name | 4-ethynyl-2-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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